3-Ethyl-1-benzofuran-2-carboxylic acid chemical properties
3-Ethyl-1-benzofuran-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-1-benzofuran-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] While specific literature on the 3-ethyl derivative is limited, this document extrapolates from well-established chemical principles and data on analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will delve into a reliable synthetic pathway via the Perkin rearrangement, explore the compound's chemical reactivity for further derivatization, and present its predicted spectroscopic signature for analytical verification. The protocols and mechanistic insights are designed to be self-validating, providing the causality behind experimental choices to ensure scientific integrity and practical applicability.
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
The benzofuran core, a heterocyclic system consisting of a fused benzene and furan ring, is a foundational motif in drug discovery.[1][3] Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its importance.[2] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic applications, from antiarrhythmic agents like Amiodarone to potent antitumor and antimicrobial agents.[1][4] The substituents on the benzofuran ring system critically influence the molecule's biological activity, making the synthesis of specifically functionalized derivatives, such as 3-Ethyl-1-benzofuran-2-carboxylic acid, a key objective for developing new therapeutic agents.[4][5]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₁₁H₁₀O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 190.19 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | 160-170 °C (estimated) | Similar to other substituted benzofuran carboxylic acids. Purity dependent. |
| pKa | 3.5 - 4.5 (estimated) | The carboxylic acid proton is acidic, influenced by the electron-withdrawing nature of the aromatic system. Affects solubility and ionization state at physiological pH. |
| LogP | ~2.5 (estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. The ethyl group increases lipophilicity compared to the unsubstituted acid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; soluble in aqueous base. | The carboxylic acid allows for salt formation in basic solutions, enhancing aqueous solubility. |
Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
The synthesis of benzofuran-2-carboxylic acids is well-documented, with the Perkin rearrangement of 3-halocoumarins being a robust and high-yielding method.[7][8] This reaction involves a base-catalyzed ring contraction that is highly efficient for this class of compounds.[9]
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from commercially available 2-hydroxypropiophenone. The first step is the formation of a 3-bromo-4-ethylcoumarin intermediate, followed by the Perkin rearrangement to yield the target acid.
Caption: Proposed two-step synthesis of the target compound.
Mechanism: The Perkin Rearrangement
The cornerstone of this synthesis is the Perkin rearrangement. This reaction proceeds via a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic substitution.
Causality of the Mechanism:
-
Lactone Cleavage: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This is a standard ester hydrolysis mechanism, favored by the strained six-membered ring.
-
Intramolecular Cyclization: The resulting phenoxide is a potent nucleophile perfectly positioned to displace the bromide atom on the adjacent vinyl halide. This intramolecular SₙAr-type reaction forms the five-membered furan ring, which is thermodynamically favorable.
-
Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Caption: Mechanism of the Perkin rearrangement.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the coumarin intermediate in Step 1, confirmed by analytical techniques, is a prerequisite for proceeding to Step 2. The final product's identity is confirmed by melting point and spectroscopic analysis.
Step 1: Synthesis of 3-Bromo-4-ethylcoumarin
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Rationale: This step first creates the coumarin core via a Pechmann condensation variant, followed by a radical bromination at the 3-position.
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To a 250 mL round-bottom flask, add 2-hydroxypropiophenone (10.0 g, 66.6 mmol) and malonic acid (8.3 g, 79.9 mmol).
-
Carefully add acetic anhydride (30 mL) and heat the mixture to 100 °C with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into 200 mL of ice-water. Stir until a solid precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 4-ethylcoumarin.
-
Dissolve the crude 4-ethylcoumarin (assumed 66.6 mmol) in 100 mL of carbon tetrachloride. Add N-bromosuccinimide (NBS, 13.1 g, 73.3 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, ~100 mg).
-
Reflux the mixture for 3 hours. The reaction is complete when the denser NBS is consumed and succinimide floats at the surface.
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield pure 3-bromo-4-ethylcoumarin.
Step 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid
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Rationale: This step executes the Perkin rearrangement. The use of aqueous sodium hydroxide serves as both the base and the reaction medium. Refluxing provides the necessary activation energy for the reaction.[7]
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-ethylcoumarin (10.0 g, 39.5 mmol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid (~15-20 mL) with vigorous stirring. A precipitate will form.
-
Filter the white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-Ethyl-1-benzofuran-2-carboxylic acid.
Chemical Reactivity and Derivatization
The structure of 3-Ethyl-1-benzofuran-2-carboxylic acid offers several sites for chemical modification, making it a versatile scaffold for creating libraries of compounds in drug discovery programs.
-
Carboxylic Acid (Position 2): This is the most reactive site for derivatization.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like DCC/DMAP will yield the corresponding esters. Esters are often used as prodrugs to improve bioavailability.
-
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride with SOCl₂) followed by reaction with primary or secondary amines produces a wide range of amides.[4] This is a common strategy to explore structure-activity relationships.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Benzene Ring (Positions 4, 5, 6, 7): The benzene part of the molecule can undergo electrophilic aromatic substitution. The existing fused furan ring and its substituents will direct incoming electrophiles. The ether oxygen is ortho-, para-directing and activating, while the acyl group is meta-directing and deactivating. The overall regioselectivity will be a balance of these effects, generally favoring positions 5 and 7.
-
Halogenation: Reaction with Br₂ in acetic acid can introduce a bromine atom.
-
Nitration: Treatment with a mixture of nitric and sulfuric acid can install a nitro group, which can be further reduced to an amine.
-
Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized 3-Ethyl-1-benzofuran-2-carboxylic acid is critical. The following spectroscopic data are predicted based on the known spectra of analogous compounds.[1][10][11]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 ppm (s, 1H, -COOH): Broad singlet, exchangeable with D₂O.δ 7.5-7.8 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 4 and 7.δ 7.2-7.4 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 5 and 6.δ ~2.9 ppm (q, J ≈ 7.5 Hz, 2H, -CH₂CH₃): Quartet for the methylene protons.δ ~1.3 ppm (t, J ≈ 7.5 Hz, 3H, -CH₂CH₃): Triplet for the methyl protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O, acid)δ ~155 ppm (Ar C-O)δ ~145 ppm (Ar C-C=O)δ 120-130 ppm (4 Ar CH signals)δ ~115 ppm (Ar C-C-O)δ ~112 ppm (C3-Et)δ ~18 ppm (-CH₂CH₃)δ ~14 ppm (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch from carboxylic acid)~1680 cm⁻¹ (strong, C=O stretch from carboxylic acid)~1600, 1450 cm⁻¹ (C=C aromatic stretches)~1250 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 190 [M]⁺ : Molecular ion peak.m/z 175 [M-CH₃]⁺ : Loss of a methyl radical.m/z 145 [M-COOH]⁺ : Decarboxylation, a common fragmentation for carboxylic acids. |
Potential Applications in Drug Development
The benzofuran-2-carboxylic acid scaffold is a well-established pharmacophore. Derivatives have shown significant potential in various therapeutic areas.
-
Anticancer Agents: Many substituted benzofurans have been reported to possess cytotoxic activity against various cancer cell lines.[1][7]
-
Antimicrobial Agents: The scaffold is present in compounds with antifungal and antibacterial properties.[4][12]
-
Ischemic Cell Death Inhibitors: Specific 3-substituted-benzofuran-2-carboxylic esters have been identified as potent inhibitors of cell death associated with ischemia.[5]
-
Antioxidant Activity: Benzofuran derivatives can act as free radical scavengers and have shown antioxidant potential.[2]
The introduction of a 3-ethyl group provides a moderate increase in lipophilicity compared to a methyl group, which can favorably impact pharmacokinetic properties such as cell membrane permeability and metabolic stability. This makes 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives attractive candidates for screening in various biological assays.
Conclusion
3-Ethyl-1-benzofuran-2-carboxylic acid represents a valuable, yet underexplored, member of the medicinally significant benzofuran family. This guide provides a robust and scientifically grounded framework for its synthesis via the Perkin rearrangement, a detailed prediction of its chemical and spectroscopic properties, and an overview of its potential for derivatization. The methodologies and insights presented herein are intended to empower researchers in medicinal chemistry and drug discovery to confidently synthesize, characterize, and utilize this versatile compound as a scaffold for developing novel therapeutic agents.
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